

Ethyl Bromoacetate: A Comprehensive Technical Guide to its Reactivity as an Alkylating Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromoacetate (EBA) is a vital reagent in organic synthesis, primarily recognized for its role as a potent alkylating agent.[1][2] Chemically, it is the ethyl ester of bromoacetic acid, with the formula BrCH₂CO₂C₂H₅.[2][3] Its reactivity stems from the electrophilic nature of the carbon atom bonded to the bromine, a good leaving group, which makes it highly susceptible to nucleophilic attack. This property allows for the covalent attachment of an ethyl acetate group to a wide range of nucleophiles, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][4][5]

This guide provides an in-depth analysis of the core reactivity, key applications, experimental protocols, and safety considerations associated with **ethyl bromoacetate**.

Core Reactivity and Mechanisms

The primary mode of action for **ethyl bromoacetate** as an alkylating agent is through nucleophilic substitution reactions (S_n2). The electron-withdrawing ester group enhances the electrophilicity of the α -carbon, while the bromine atom serves as an effective leaving group, facilitating attack by various nucleophiles.

S_n2 Alkylation Pathway



In a typical S_n2 reaction, a nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This occurs in a single, concerted step, leading to the inversion of stereochemistry if the carbon is chiral. The reaction is favorable with a wide range of soft and hard nucleophiles, including amines, thiolates, carboxylates, and enolates.



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Caption: General mechanism for S_n2 alkylation using **ethyl bromoacetate**.

The Reformatsky Reaction

A cornerstone application of **ethyl bromoacetate** is the Reformatsky reaction.[2][3] This reaction involves the formation of an organozinc intermediate, specifically a zinc enolate, by treating EBA with zinc metal.[6][7] This enolate is stable enough to be formed in the presence of a carbonyl group, which it then attacks to form β -hydroxy esters upon acidic workup.[1][2][8] This method is a powerful alternative to the traditional aldol condensation.[7]

Wittig Reagent Preparation

Ethyl bromoacetate is a precursor for the synthesis of Wittig reagents.[1][9] It reacts with triphenylphosphine to form a phosphonium salt. Subsequent treatment with a base generates the corresponding phosphorus ylide, which is instrumental in converting aldehydes and ketones into α,β -unsaturated esters.

Quantitative Data

Physicochemical Properties of Ethyl Bromoacetate

The following table summarizes key quantitative data for **ethyl bromoacetate**.



Property	Value	Reference(s)
CAS Number	105-36-2	[2]
Molecular Formula	C ₄ H ₇ BrO ₂	[2]
Molar Mass	167.00 g⋅mol ⁻¹	[2]
Appearance	Colorless to light yellow liquid	[1][2]
Density	1.51 g/cm ³	[1][2]
Boiling Point	158-159 °C	[1][2]
Melting Point	-38 °C	[2]
Solubility	Insoluble in water; soluble in ethanol, ether, benzene	[1][2]
Flash Point	47 °C (117 °F)	[3]

Typical Reaction Parameters

This table outlines representative conditions for key reactions involving **ethyl bromoacetate**.

Reaction	Substrate/R eagent	Solvent	Temperatur e	Yield	Reference(s
Reformatsky Reaction	Benzaldehyd e, Zinc	Toluene	90 °C	86%	[8]
N-Alkylation	Primary Amine	Acetonitrile	Reflux	Variable	[10]
S-Alkylation	Thiophenol, K ₂ CO ₃	Acetone	Reflux	>90%	-
Synthesis of β-Keto Ester	Ketone, NaH	THF	0 °C to RT	65-96%	[11]

Key Applications and Experimental Protocols

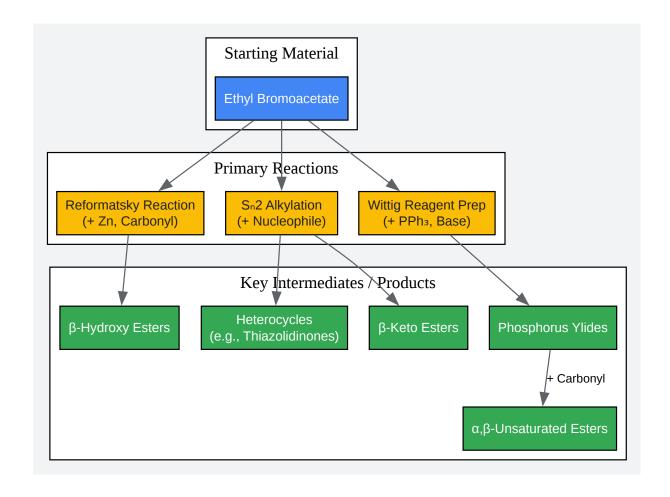




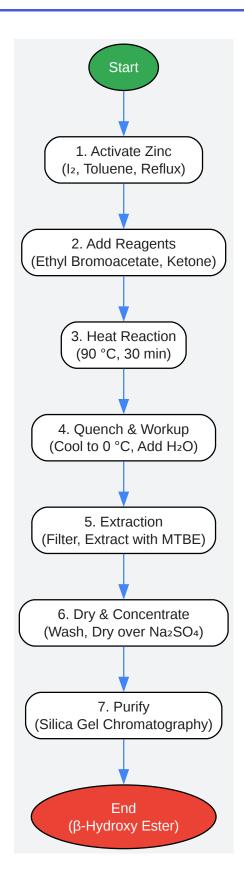


Ethyl bromoacetate's reactivity makes it a versatile tool for constructing complex molecular architectures.









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